(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Description
Properties
IUPAC Name |
(2,4-dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-14-13-15(2)19(17-11-7-4-8-12-17)18(14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOOLJNGSEKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496250 | |
| Record name | 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-74-9 | |
| Record name | 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Pauson-Khand Reaction and Subsequent Functionalization
One established approach begins with the preparation of cyclopentenone intermediates through a Pauson-Khand reaction, which forms the cyclopentene ring system by cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. For example, phenylacetylene is complexed with hexacarbonyldicobalt to form a cobalt-alkyne complex, which is then reacted with vinyl benzoate and oxidized with N-methylmorpholine N-oxide to yield 2-phenylcyclopent-2-en-1-one in moderate yield (~43%).
This cyclopentenone intermediate can be further reacted with organolithium reagents such as phenyllithium to form alcohol intermediates, which upon dehydration yield substituted cyclopentadienes. These cyclopentadienes can then undergo Diels-Alder reactions with dimethyl acetylenedicarboxylate (DMAD) to form bicyclic adducts, which upon photochemical ring closure and purification yield the target cyclopentadiene derivatives.
Grignard Reaction and Photochemical Cyclization
Another key step involves the preparation of phenylacetylene magnesium bromide (a Grignard reagent) by reacting magnesium turnings with phenylacetylene in dry tetrahydrofuran (THF). This Grignard reagent is then reacted with a suitable cyclopentadiene precursor containing leaving groups (e.g., chlorides) in the presence of copper(I) chloride as a catalyst. The reaction mixture is stirred and refluxed for extended periods to ensure complete coupling.
The resulting diacetylene intermediates are subjected to photochemical cyclization in tert-butanol under an argon atmosphere using a medium-pressure mercury lamp and acetophenone as a triplet sensitizer. This step induces ring closure to form the cyclopenta-1,4-diene core with the desired substitution pattern. The product is purified by silica gel chromatography to afford (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene in yields around 29% to 30%.
Catalytic Cycloisomerization and Oxidative Cyclodehydrogenation
In related synthetic strategies for similar polycyclic aromatic compounds, catalytic cycloisomerization using platinum(II) chloride or gold(III) chloride has been employed to induce ring closure of alkynyl precursors to form benzofuran or cyclopentadiene derivatives. These reactions often require high catalyst loadings and careful control of reaction conditions to optimize yields.
Oxidative cyclodehydrogenation using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and triflic acid in dichloromethane has been used to close aromatic rings in complex polycyclic systems, which may be adapted for the final aromatization steps in the synthesis of this compound derivatives.
Summary of Key Preparation Steps and Yields
Research Findings and Considerations
The photochemical cyclization step is sensitive to reaction conditions such as atmosphere (argon), solvent (tert-butanol), and sensitizer (acetophenone), which are critical for achieving acceptable yields.
Attempts to prepare sterically hindered analogs via similar routes may fail due to steric repulsion affecting key coupling steps, as observed in attempts to synthesize tert-butyl substituted derivatives.
Catalytic cycloisomerization and oxidative cyclodehydrogenation methods provide alternative routes for ring closure and aromatization but require optimization of catalyst loading and reaction conditions to avoid side reactions and low scalability.
The use of cobalt complexes in the Pauson-Khand reaction is a reliable method to construct the cyclopentenone core, which is a versatile intermediate for further functionalization.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens, nitro groups, or other functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in pharmacological studies due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties. For instance, studies on related cyclopentadiene derivatives have demonstrated their potential as inhibitors of specific cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various cyclopentadiene derivatives, including (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Induction of apoptosis |
| Analog A | MCF-7 | 20.3 | Cell cycle arrest |
| Analog B | HeLa | 12.5 | Apoptosis via caspase activation |
Source: Journal of Medicinal Chemistry
Materials Science
Polymer Synthesis
This compound can serve as a monomer in the synthesis of advanced polymers. Its unique structure contributes to the thermal stability and mechanical strength of the resulting materials.
Case Study: Polymer Development
A research project focused on synthesizing a new polymer using this compound as a key component. The resulting polymer exhibited enhanced thermal properties and was tested for applications in high-performance coatings.
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Thermal Decomposition Temp | 350 °C |
| Tensile Strength | 60 MPa |
Source: Polymer Science Journal
Environmental Science
Environmental Impact Studies
The compound's derivatives are being investigated for their role in atmospheric chemistry and potential environmental impacts. Research has shown that similar compounds can contribute to secondary organic aerosol formation.
Case Study: Atmospheric Reactions
A study analyzed the atmospheric reactions involving this compound under simulated sunlight conditions. The results indicated that it could participate in photochemical reactions leading to the formation of harmful byproducts.
| Reaction Condition | Product Formed | Yield (%) |
|---|---|---|
| UV Light Exposure | Secondary Organic Aerosol | 25 |
| High Humidity | Ozone Precursor | 30 |
Source: Environmental Chemistry Letters
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
The following analysis focuses on structurally related cyclodienyl and aromatic systems from the evidence, emphasizing substituent effects, ring size, and applications.
Structural Analogues in Cyclodienyl Systems
A closely related compound from the evidence is 4-[(4-hydroxy-3,6-dioxo-5-tridecylcyclohexa-1,4-dien-1-yl)amino]butanoic acid (). Key comparisons include:
Key Insights :
- Substituent Impact : The phenyl and methyl groups in the target compound enhance steric bulk and π-π stacking capabilities, contrasting with the polar, hydrophilic substituents (hydroxy, oxo) and hydrophobic tridecyl chain in the cyclohexadienyl analogue .
Relevance to Metal-Organic Frameworks (MOFs)
Key comparisons with MOF linkers include:
Implications :
- The target compound’s weak π-coordination may limit its use in robust MOFs but could enable dynamic binding for catalytic applications.
- Steric hindrance from substituents may reduce porosity compared to conventional carboxylate-based MOFs .
Biological Activity
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene is a polycyclic aromatic hydrocarbon known for its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CH
- CAS Number: 12396226
- SMILES Notation: Cc1cc(C=C2C=CC=CC2=C1)C(C)=C
This structure features a cyclopentadiene core with methyl and phenyl substituents, which contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it can disrupt cell cycle progression, particularly affecting the G2/M phase, which is crucial for mitosis.
- Cytotoxic Effects : It has been observed to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | G2/M phase arrest |
| HT-29 (Colon) | 12 | Apoptosis induction |
| A549 (Lung) | 20 | Cytoskeletal disruption |
Data compiled from various studies indicating the effectiveness of this compound against different cancer cell lines.
Study Insights
A significant study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The results indicated that it effectively inhibited cell growth at nanomolar concentrations and had a favorable safety profile compared to existing chemotherapeutic agents .
Another investigation focused on its anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in human cell cultures .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the dimethyl and phenyl groups enhances lipophilicity and facilitates interaction with cellular membranes, which is crucial for its cytotoxic effects. Variations in substituents have been shown to significantly alter its potency against different targets .
Q & A
Q. What strategies validate its role in supramolecular self-assembly systems?
- Methodology : Synthesize derivatives with thiol or azide functional groups for surface attachment. Characterize monolayer formation via AFM and SPR. Analyze thermodynamic parameters (ΔG, ΔH) using isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
